molecular formula C11H15NaO2S B15260946 Sodium 4-(2-methylbutan-2-YL)benzene-1-sulfinate

Sodium 4-(2-methylbutan-2-YL)benzene-1-sulfinate

Cat. No.: B15260946
M. Wt: 234.29 g/mol
InChI Key: SYUBMGZEDWQAFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C11H15NaO2S and a molecular weight of 234.29 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding sulfonyl chloride with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale sulfonylation reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Sulfonate esters.

Scientific Research Applications

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming sulfonate esters or other sulfonylated products. This reaction is facilitated by the presence of a suitable base, which deprotonates the nucleophile, making it more reactive .

Comparison with Similar Compounds

Similar Compounds

  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is unique due to its branched alkyl group, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in reaction rates and product distributions in sulfonylation reactions .

Properties

Molecular Formula

C11H15NaO2S

Molecular Weight

234.29 g/mol

IUPAC Name

sodium;4-(2-methylbutan-2-yl)benzenesulfinate

InChI

InChI=1S/C11H16O2S.Na/c1-4-11(2,3)9-5-7-10(8-6-9)14(12)13;/h5-8H,4H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

SYUBMGZEDWQAFT-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.